molecular formula C14H12ClNO B3060651 N-(4-chloro-2-methylphenyl)benzamide CAS No. 61495-07-6

N-(4-chloro-2-methylphenyl)benzamide

Cat. No.: B3060651
CAS No.: 61495-07-6
M. Wt: 245.7 g/mol
InChI Key: HQZJADWYJPOLOY-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methylphenyl)benzamide is a benzamide derivative featuring a benzoyl group attached to a 4-chloro-2-methyl-substituted aniline moiety. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of indole derivatives. For instance, it acts as a precursor in the Houlihan modification of the Madelung synthesis, where it undergoes lithiation with n-butyllithium (n-BuLi) to form 5-chloro-2-phenylindole in high yields . Its structural framework—comprising a halogen (chlorine) and methyl substituents on the aromatic ring—influences both reactivity and physicochemical properties, making it a subject of interest in medicinal and materials chemistry.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-10-9-12(15)7-8-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZJADWYJPOLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304159
Record name N-(4-chloro-2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61495-07-6
Record name NSC164395
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-chloro-2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-chloro-2-methylphenyl)benzamide can be synthesized through the reaction of 4-chloro-2-methylaniline with benzoyl chloride. The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can result in the formation of a new amide derivative .

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)benzamide involves the inhibition of specific enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, the compound can potentially modulate neurotransmitter levels and affect neurological functions.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : The presence of chlorine at the 4-position (aniline ring) enhances electrophilic substitution reactivity, as seen in indole synthesis .
  • Methoxy vs. Hydroxy Groups: The 2-methoxy substitution in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide improves fluorescence intensity (quantum yield ~0.89) compared to non-fluorescent hydroxy analogues .
  • Bulkier Substituents : Derivatives like CTB (with CF₃ groups) exhibit unique biological activity, such as HAT activation, absent in simpler benzamides .

Conventional vs. Green Chemistry Approaches

  • This compound : Synthesized via coupling reactions using n-BuLi under mild conditions (-20°C to RT), achieving >85% yield .
  • Ultrasonic-Assisted Synthesis : For analogues like 4-(benzyloxy)-N-(3-chloro-2-phenyl-4-oxoazetidin-1-yl)benzamide, ultrasonic irradiation reduces reaction time from 8–10 hours (reflux) to 1–2 hours, with yields improving from 60–70% to 85–90% .

Anticancer and Antimicrobial Activity

  • CTPB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide) : Displays potent HAT activation, enhancing transcriptional regulation in cancer cells .
  • 2-Azetidinone-Benzamide Hybrids: N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide shows broad-spectrum antimicrobial activity (MIC: 4–8 µg/mL against S. aureus and E. coli) .

Physicochemical Stability

  • Thermal Stability : this compound derivatives exhibit decomposition temperatures >200°C, suitable for high-temperature reactions .
  • Solubility : Hydroxy-substituted analogues (e.g., N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide) show lower solubility in apolar solvents due to hydrogen bonding .

Biological Activity

N-(4-chloro-2-methylphenyl)benzamide is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H13ClN2OC_{14}H_{13}ClN_{2}O and a molecular weight of approximately 260.73 g/mol. The compound features an amide linkage, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes or receptors, leading to various physiological effects. Current research suggests that it may inhibit certain enzymes or interfere with cellular signaling pathways, although the exact mechanisms remain under investigation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has shown promise in anticancer studies, particularly in inhibiting the proliferation of cancer cells. In vitro assays have demonstrated its ability to induce apoptosis in specific cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound displayed significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
  • Anticancer Mechanisms : In a study focusing on breast cancer cell lines, this compound was found to inhibit cell growth by inducing cell cycle arrest and promoting apoptosis through mitochondrial pathways .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituents on the benzene rings for enhancing biological activity. Variations in the chloro and methyl groups significantly affect the compound's potency against microbial and cancerous cells .

Data Table: Biological Activity Overview

Activity Effect Reference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates enzyme activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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